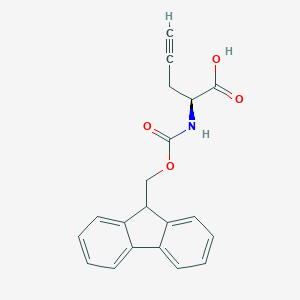

Fmoc-L-Propargylglycine

概要

説明

Fmoc-L-Propargylglycine, also known as N-Fluorenemethoxycarbonyl-L-propargyl glycine, is a non-natural amino acid derivative. It is characterized by the presence of an alkyne functional group on its side chain, making it a valuable building block in peptide synthesis. This compound is particularly useful in the synthesis of cyclic peptides through alkyne-alkyne Glaser coupling .

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-L-Propargylglycine is typically synthesized through solid-phase peptide synthesis (SPPS) techniquesThe reaction conditions often involve the use of copper (II) acetate and pyridine, with heating to 60°C using microwaves .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired enantiomeric purity and assay .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne functional group, leading to the formation of various oxidized products.

Reduction: The compound can also undergo reduction reactions, where the alkyne group is reduced to an alkene or alkane.

Substitution: this compound can participate in nucleophilic substitution reactions, where the alkyne group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles such as azides can be used in the presence of copper (I) catalysts to form triazoles through click chemistry.

Major Products Formed:

Oxidation: Oxidized derivatives of the alkyne group.

Reduction: Alkenes or alkanes.

Substitution: Triazole derivatives through click chemistry.

科学的研究の応用

Peptide Synthesis

Overview:

Fmoc-L-Propargylglycine serves as a crucial building block in the synthesis of peptides. Its alkyne group allows for the incorporation of this compound into peptide chains through solid-phase peptide synthesis (SPPS), enabling the creation of modified peptides with enhanced biological activity or stability.

Case Study:

In a study focused on cyclic peptides, researchers utilized this compound to synthesize cyclic triazole-containing peptides via click chemistry. The incorporation of this compound allowed for the exploration of new peptide structures that exhibited improved binding affinities to target proteins .

Data Table:

| Application | Description | Outcome |

|---|---|---|

| Cyclic Peptide Synthesis | Utilization in SPPS for cyclic peptides | Enhanced binding affinities to target proteins |

| Modified Peptides | Creation of peptides with altered properties | Improved biological activity and stability |

Drug Development

Overview:

this compound is instrumental in the development of novel therapeutics. It is particularly valuable in designing inhibitors that target specific enzymes or receptors associated with various diseases.

Case Study:

Research has demonstrated that cyclic peptides synthesized using this compound can inhibit cancer cell growth by inducing apoptosis and inhibiting cellular proliferation. These findings suggest potential applications in cancer therapy .

Data Table:

| Target Disease | Mechanism | Potential Therapeutic Applications |

|---|---|---|

| Cancer | Induction of apoptosis and inhibition of proliferation | Development of anticancer agents |

| Neurodegenerative Diseases | Targeting neuropeptide pathways | Potential treatments for Alzheimer's and Parkinson's |

Bioconjugation

Overview:

The alkyne group present in this compound facilitates click chemistry applications, allowing researchers to efficiently attach biomolecules to surfaces or other molecules.

Case Study:

In a bioconjugation study, this compound was employed to create stable conjugates between peptides and various biomolecules, enhancing the functionality and specificity of these constructs for diagnostic and therapeutic purposes .

Data Table:

| Bioconjugation Type | Application | Benefits |

|---|---|---|

| Peptide-Biomolecule Conjugates | Creation of stable conjugates | Enhanced specificity and functionality |

| Surface Modification | Attachment to surfaces for biosensing applications | Improved detection limits and sensitivity |

Research in Neuroscience

Overview:

this compound is utilized in studies related to neuropeptides, contributing to the understanding of neurological pathways and potential treatments for neurodegenerative diseases.

Case Study:

In neuroscience research, this compound was incorporated into neuropeptide analogs to investigate their effects on neuronal signaling pathways. This approach has provided insights into potential therapeutic targets for conditions such as Alzheimer's disease .

Material Science

Overview:

Beyond biological applications, this compound is explored in material science for developing smart materials that respond to environmental stimuli.

Case Study:

Researchers have investigated the use of this compound in synthesizing hydrogels that exhibit dynamic properties upon exposure to different stimuli (e.g., pH changes). This application highlights the versatility of this compound beyond traditional uses .

作用機序

The mechanism of action of Fmoc-L-Propargylglycine involves its incorporation into peptides and proteins through SPPSThe compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cellular proliferation .

類似化合物との比較

Fmoc-L-2-propargylglycine: Similar to Fmoc-L-Propargylglycine but with slight variations in the side chain structure.

Fmoc-azidolysine: Contains an azide group instead of an alkyne group, used in similar click chemistry applications.

Fmoc-propargyl-Gly-OH: Another derivative with similar applications in peptide synthesis

Uniqueness: this compound is unique due to its alkyne functional group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable tool in the synthesis of cyclic peptides and the study of protein structure and function .

生物活性

Fmoc-L-Propargylglycine (Fmoc-PPG) is a synthetic amino acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This compound serves as a building block in the synthesis of peptides and has been investigated for its potential therapeutic applications, including antiviral, anti-tumor, and anti-inflammatory properties.

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 351.36 g/mol

- CAS Number : 198561-07-8

The Fmoc (9-fluorenylmethoxycarbonyl) group provides stability during peptide synthesis, while the propargyl side chain introduces unique reactivity that can be exploited in various chemical reactions, such as click chemistry .

1. Antiviral Activity

Research indicates that Fmoc-PPG exhibits antiviral properties. In vitro studies have demonstrated its efficacy against several viral strains by inhibiting viral replication. The mechanism involves interference with viral entry or replication processes, which may be attributed to the alkyne functionality that allows for interaction with viral proteins or cellular receptors involved in the viral life cycle .

2. Anti-Tumor Effects

Fmoc-PPG has shown promise in anti-tumor applications. Studies have reported that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. For example, in assays using human cancer cell lines, Fmoc-PPG treatment resulted in significant reductions in cell viability and proliferation rates, suggesting its potential as a chemotherapeutic agent .

3. Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, which are crucial for managing conditions characterized by chronic inflammation. In animal models of inflammation, Fmoc-PPG has been shown to reduce markers of inflammation such as cytokines and prostaglandins. This activity may be beneficial in treating diseases like rheumatoid arthritis or inflammatory bowel disease .

Synthesis and Applications

This compound is primarily synthesized through solid-phase peptide synthesis (SPPS), allowing for the incorporation of this amino acid into larger peptide sequences. Its unique structure enables researchers to create peptides with enhanced biological activities or novel functionalities.

Table 1: Summary of Biological Activities

| Activity | Description | Mechanism |

|---|---|---|

| Antiviral | Inhibits replication of various viruses | Interference with viral entry/replication |

| Anti-tumor | Induces apoptosis in cancer cells | Caspase activation; cell cycle modulation |

| Anti-inflammatory | Reduces inflammation markers in animal models | Modulation of cytokine/prostaglandin levels |

Case Studies

- Antiviral Efficacy : A study reported that Fmoc-PPG significantly reduced viral load in infected cell cultures, demonstrating its potential as a therapeutic agent against viral infections .

- Cancer Treatment : In a preclinical trial involving human breast cancer cells, Fmoc-PPG was found to decrease cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .

- Inflammatory Response : In an animal model of arthritis, administration of Fmoc-PPG led to a marked decrease in paw swelling and serum levels of inflammatory cytokines compared to control groups .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMNCKHNMRKFM-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370319 | |

| Record name | Fmoc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198561-07-8 | |

| Record name | Fmoc-L-propargylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198561-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fmoc-L-Propargylglycine is a non-natural amino acid that serves as a versatile building block in peptide synthesis. The research paper highlights its utility in a specific chemical transformation. The paper describes a novel method for synthesizing 4-substituted-1,2,3-triazoles using a copper-catalyzed reaction between in situ generated hydrazoic acid and terminal alkynes []. Notably, the researchers demonstrate the applicability of this method by synthesizing the orthogonally protected azahistidine from this compound on a gram scale []. This exemplifies the potential of this method for introducing triazole moieties into peptides, opening up possibilities for modifying peptide properties and functions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。